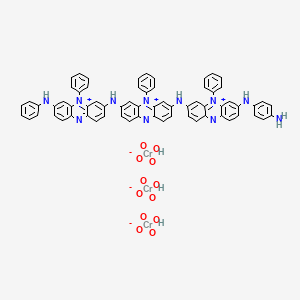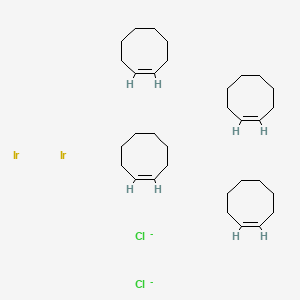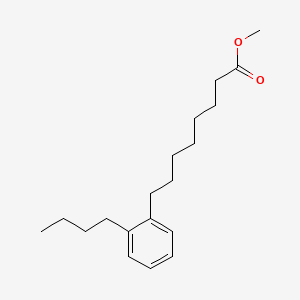
Disodium;oxo(114C)methanediolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oxo(114C)methanediolate, also known as disodium EDTA, is a synthetic compound that is widely used in various scientific research applications. It is a chelating agent that can bind to metal ions and remove them from solutions. Disodium EDTA has been extensively studied due to its unique properties and potential applications in various fields.
Mécanisme D'action
Disodium EDTA works by binding to metal ions and forming a stable complex. The complex is then excreted from the body. Disodium EDTA has a high affinity for calcium, magnesium, and iron ions, which are commonly found in biological systems. The chelating ability of Disodium;oxo(114C)methanediolate EDTA makes it an effective tool for removing metal ions from solutions.
Biochemical and Physiological Effects:
Disodium EDTA has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. In addition, Disodium;oxo(114C)methanediolate EDTA has been shown to have anti-inflammatory effects and can reduce oxidative stress. However, it is important to note that Disodium;oxo(114C)methanediolate EDTA can also chelate essential metal ions, which can have negative effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium EDTA has several advantages for lab experiments. It is a highly effective chelating agent that can remove metal ions from solutions. Disodium EDTA is also relatively inexpensive and widely available. However, it is important to note that Disodium;oxo(114C)methanediolate EDTA can also chelate essential metal ions, which can interfere with biological processes. In addition, Disodium;oxo(114C)methanediolate EDTA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for Disodium;oxo(114C)methanediolate EDTA research. One area of interest is the development of new chelating agents that are more selective and have fewer side effects. Another area of interest is the application of Disodium;oxo(114C)methanediolate EDTA in drug delivery systems. Disodium EDTA has been shown to enhance the absorption of certain drugs, which could improve their efficacy. Finally, there is a need for further research on the physiological effects of Disodium;oxo(114C)methanediolate EDTA, particularly on its potential to chelate essential metal ions.
Méthodes De Synthèse
Disodium EDTA is synthesized by reacting ethylenediamine tetraacetic acid (EDTA) with sodium hydroxide. The reaction results in the formation of Disodium;oxo(114C)methanediolate EDTA, which is a white crystalline powder. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Disodium EDTA has numerous scientific research applications. It is commonly used in biochemistry and molecular biology research to chelate metal ions and remove them from solutions. Disodium EDTA is also used in analytical chemistry to eliminate interference from metal ions in various assays. In addition, it is used in the food industry as a preservative and antioxidant.
Propriétés
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;oxo(114C)methanediolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

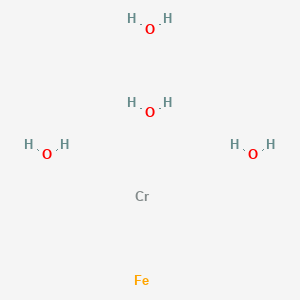
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
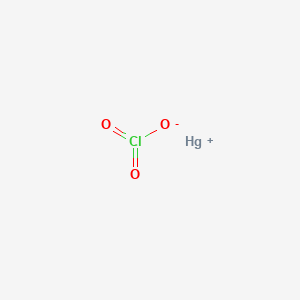


![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
